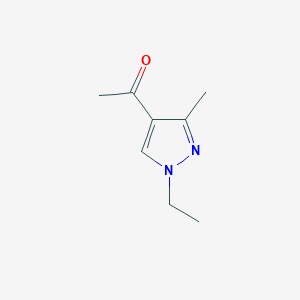
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide, also known as DEAB, is a chemical compound that has gained attention for its potential use in scientific research. DEAB is a small molecule inhibitor that has been found to have various biological effects, including the ability to inhibit certain enzymes and signaling pathways. In
Wirkmechanismus
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. In the case of retinoic acid synthesis, this compound inhibits the activity of the enzyme aldehyde dehydrogenase 1A2 (ALDH1A2), which is responsible for the conversion of retinaldehyde to retinoic acid. In the case of cancer research, this compound inhibits the activity of ALDH, which is involved in the detoxification of various endogenous and exogenous compounds.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific context in which it is used. In developmental biology, this compound has been found to cause defects in embryonic development, particularly in the formation of the anterior-posterior axis. In cancer research, this compound has been found to inhibit the growth and survival of cancer cells, particularly those with high levels of ALDH activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide has several advantages for lab experiments, including its small size, relative ease of synthesis, and specificity for its target enzymes and signaling pathways. However, this compound also has several limitations, including its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide, including the development of more potent and specific inhibitors of ALDH and other enzymes and signaling pathways, the investigation of the effects of this compound on other biological processes and systems, and the exploration of potential therapeutic applications of this compound in various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to optimize its use in lab experiments and potential clinical applications.
Synthesemethoden
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-phenoxybenzoic acid with diethylaminoethanol and subsequent reactions with acetic anhydride and propargyl bromide. The resulting product is then purified through column chromatography and characterized through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide has been found to have various scientific research applications, particularly in the fields of developmental biology and cancer research. In developmental biology, this compound has been used as an inhibitor of retinoic acid synthesis, which is essential for embryonic development. In cancer research, this compound has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is overexpressed in many types of cancer cells and is associated with cancer stem cells.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-23(4-2)17-11-10-16-22-21(24)19-14-8-9-15-20(19)25-18-12-6-5-7-13-18/h5-9,12-15H,3-4,16-17H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNGDAZHZKEKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2786668.png)







![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2786682.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2786683.png)


![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)